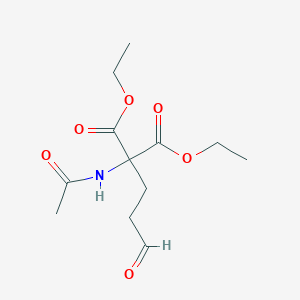

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H19NO5 and features a diethyl malonate backbone with an acetamido group and a propanedioate moiety. The compound is characterized by its ability to undergo various chemical reactions, which can be harnessed for biological applications.

Biological Activity

Mechanism of Action

The compound's biological activity largely stems from its interactions with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property makes it a candidate for studying enzyme kinetics and protein interactions in various biochemical pathways.

Anticancer Potential

Research indicates that this compound may have anticancer properties. It has been shown to modulate the activity of the c-Myc oncogene, which is implicated in several cancers, including breast and prostate cancer. By inhibiting c-Myc activity, the compound could reduce tumor growth and proliferation in various cancer models .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

This compound can be synthesized through multi-step organic reactions involving diethyl malonate and appropriate acylating agents. The synthesis typically involves:

- Formation of the Malonate Derivative : Diethyl malonate is reacted with an acetamido group under basic conditions.

- Introduction of the Propanedioate Moiety : The resulting intermediate is then treated with propanedioic acid derivatives to form the final product.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Case Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent .

- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint inflammation compared to controls, highlighting its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is characterized by the following chemical formula:

- Molecular Formula : C12H19N1O5

- Molecular Weight : 239.29 g/mol

- CAS Number : 53908-65-9

The compound features an acetamido group, which enhances its solubility and biological interactions, making it suitable for various applications in organic synthesis and medicinal chemistry.

Synthesis Applications

2.1 Drug Development

This compound is frequently employed in the synthesis of pharmaceutical compounds. It acts as a building block for creating more complex molecules, particularly in the development of analgesics and anti-inflammatory agents. Its structural properties allow for modifications that can enhance biological activity.

Case Study : Research has demonstrated its effectiveness in synthesizing new derivatives that exhibit improved potency against specific targets in pain management therapies .

2.2 Biosynthesis of Alkaloids

This compound is also used as a reagent in the hydrogenation and biosynthesis of lupin alkaloids. The ability to facilitate these biochemical reactions is crucial for the development of natural product-based pharmaceuticals.

Research Applications

3.1 Biological Studies

This compound has been utilized in various biological studies to explore its effects on cellular processes. Its acetamido group contributes to enhanced interaction with biological molecules, which is essential for drug design.

Case Study : In a study focusing on cellular signaling pathways, derivatives of this compound were shown to modulate specific receptor activities, indicating potential therapeutic uses in treating diseases related to these pathways .

3.2 Material Science

In material science, this compound's properties are exploited to develop novel materials with specific functionalities. Its ability to form stable complexes with metal ions has been investigated for applications in catalysis and sensor technology.

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for analgesics and anti-inflammatories | Improved potency in synthesized derivatives |

| Biosynthesis | Reagent for lupin alkaloid synthesis | Facilitates hydrogenation reactions |

| Biological Studies | Modulation of cellular signaling pathways | Potential therapeutic uses identified |

| Material Science | Development of novel materials | Stable complexes formed with metal ions |

Eigenschaften

IUPAC Name |

diethyl 2-acetamido-2-(3-oxopropyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-4-18-10(16)12(7-6-8-14,13-9(3)15)11(17)19-5-2/h8H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZIKQHNURLYJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC=O)(C(=O)OCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.